4-Hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
4-Hydroxy-2’-trifluoromethyl-[1,1’-biphenyl]-3-carboxylic acid is an organic compound characterized by the presence of a hydroxyl group, a trifluoromethyl group, and a carboxylic acid group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2’-trifluoromethyl-[1,1’-biphenyl]-3-carboxylic acid typically involves the introduction of the trifluoromethyl group into the biphenyl structure. One common method is the reaction of 2,2,2-trifluoroacetimidoyl chloride with ethyl 2-cyanoacetate in the presence of sodium hydride in acetonitrile. This reaction is followed by intramolecular cyclization under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2’-trifluoromethyl-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
4-Hydroxy-2’-trifluoromethyl-[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 4-Hydroxy-2’-trifluoromethyl-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity and stability .
Comparison with Similar Compounds
4-Hydroxy-2-(trifluoromethyl)benzoic acid: Shares the trifluoromethyl and hydroxyl groups but differs in the overall structure.
4-Hydroxy-2-(trifluoromethyl)quinoline: Contains a quinoline ring instead of a biphenyl structure.
Uniqueness: 4-Hydroxy-2’-trifluoromethyl-[1,1’-biphenyl]-3-carboxylic acid is unique due to its biphenyl structure combined with the trifluoromethyl group, which imparts distinct electronic and steric properties. This combination makes it particularly useful in applications requiring high stability and specific interactions with biological targets.
Properties
IUPAC Name |
2-hydroxy-5-[2-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)11-4-2-1-3-9(11)8-5-6-12(18)10(7-8)13(19)20/h1-7,18H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKNIKWPHLFUQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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